Chlorine;lead
Description
Systematic IUPAC Name and Alternative Designations
The systematic nomenclature of this lead-containing compound follows established International Union of Pure and Applied Chemistry guidelines, which provide standardized naming conventions for inorganic substances. According to authoritative chemical databases, the primary IUPAC name for this compound is "lead(2+);dichloride," which clearly indicates the oxidation state of the lead cation and the presence of two chloride anions. An alternative IUPAC designation found in chemical literature is "λ²-lead(2+) dichloride," which incorporates lambda notation to specify the coordination number and geometry around the central lead atom.
The compound is recognized by numerous alternative designations that reflect different naming conventions and historical usage patterns. The most commonly encountered alternative names include "lead dichloride," "plumbous chloride," and "lead(2+) chloride," each of which emphasizes different aspects of the compound's chemical composition. The designation "plumbous chloride" derives from the Latin word "plumbum" for lead and follows classical nomenclature patterns that distinguish between different oxidation states of lead compounds. Additionally, the compound bears the mineral name "cotunnite" when it occurs in its natural crystalline form, honoring the Italian mineralogist Domenico Cotugno who first described this mineral species.
International chemical nomenclature systems have also contributed various designations for this compound. In German chemical literature, it appears as "Blei(II)-chlorid" and "Bleidichlorid," while French sources refer to it as "Chlorure de plomb(II)" and "Dichloro-Lambda~2~-Plumbane". Spanish chemical databases list it as "Dicloruro De Plomo," demonstrating the global consistency in naming conventions while accommodating linguistic variations. These multiple designations reflect the compound's widespread recognition and usage across different scientific communities and geographic regions.
Molecular Formula and Structural Representation
The molecular formula for lead(II) chloride is unambiguously represented as PbCl₂, indicating the presence of one lead atom bonded to two chlorine atoms in a 1:2 stoichiometric ratio. This empirical formula corresponds to a molecular weight of 278.10 grams per mole, making it a relatively heavy inorganic compound due to the high atomic mass of lead. The structural arrangement of atoms within the molecule follows specific geometric patterns that have been elucidated through crystallographic studies and spectroscopic analysis.
In the solid state, lead(II) chloride exhibits a complex three-dimensional structure where each lead ion is coordinated by nine chloride ions in a tricapped triangular prism formation. This coordination geometry involves six chloride ions positioned at the vertices of a triangular prism, with three additional chloride ions located beyond the centers of each rectangular prism face. The nine chloride ions are not equidistant from the central lead atom, with seven ions positioned at distances ranging from 280 to 309 picometers and two ions located at approximately 370 picometers from the lead center. This asymmetric coordination environment contributes to the formation of white orthorhombic needle-like crystals that characterize the solid form of the compound.
The gaseous phase of lead(II) chloride presents a markedly different structural arrangement compared to its solid-state configuration. Gas-phase molecules adopt a bent molecular geometry with a chlorine-lead-chlorine bond angle of 98 degrees and lead-chlorine bond distances of 2.44 Angstroms. This bent structure contrasts sharply with the complex coordination seen in the solid state and represents the fundamental molecular unit of the compound when free from crystal lattice constraints. The difference between solid-state and gas-phase structures illustrates the significant influence of intermolecular forces and crystal packing effects on the overall molecular architecture.
| Structural Parameter | Solid State | Gas Phase |
|---|---|---|
| Lead Coordination Number | 9 | 2 |
| Geometry | Tricapped Triangular Prism | Bent |
| Lead-Chlorine Distance Range | 280-370 pm | 244 pm |
| Bond Angle (Cl-Pb-Cl) | Variable | 98° |
| Crystal System | Orthorhombic | Not Applicable |
CAS Registry Number and PubChem CID
The Chemical Abstracts Service registry number for lead(II) chloride is 7758-95-4, which serves as the primary identifier for this compound in chemical databases and regulatory documentation worldwide. This CAS number provides an unambiguous reference that facilitates accurate identification of the compound across different chemical information systems and ensures consistency in chemical inventory management and regulatory compliance. The CAS registry system, maintained by the American Chemical Society, assigns unique numerical identifiers to chemical substances based on their molecular structure and composition, making this number an essential reference for researchers, manufacturers, and regulatory agencies.
PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns multiple compound identifier numbers to lead(II) chloride, reflecting different database entries and structural representations. The primary PubChem compound identifier is CID 24459, which corresponds to the standard entry for this compound in the database. However, an alternative PubChem entry exists with CID 166945, which may represent a different structural form or database classification of the same chemical entity. These multiple identifiers reflect the complexity of chemical database management and the need for cross-referencing between different database systems.
Additional regulatory and database identifiers further enhance the traceability and identification of lead(II) chloride in various chemical information systems. The European Community number 231-845-5 provides identification within European chemical regulations and the European Chemicals Agency database. The compound also bears the UN number 2291 for transportation purposes, classifying it under "Lead compounds, soluble" for shipping and handling regulations. The ChEBI identifier CHEBI:88212 links the compound to the Chemical Entities of Biological Interest database, while the Wikidata identifier Q411848 provides connection to the collaborative knowledge base system.
| Database System | Identifier | Organization |
|---|---|---|
| Chemical Abstracts Service | 7758-95-4 | American Chemical Society |
| PubChem Primary | CID 24459 | National Center for Biotechnology Information |
| PubChem Alternative | CID 166945 | National Center for Biotechnology Information |
| European Community | 231-845-5 | European Chemicals Agency |
| United Nations Transportation | UN 2291 | United Nations |
| ChEBI | CHEBI:88212 | European Bioinformatics Institute |
| Wikidata | Q411848 | Wikimedia Foundation |
Properties
CAS No. |
12612-47-4 |
|---|---|
Molecular Formula |
C9H18O2S |
Origin of Product |
United States |
Chemical Reactions Analysis
Direct Reaction Between Lead and Chlorine
Lead reacts with chlorine gas (Cl₂) upon heating to form lead(II) chloride:
This reaction is exothermic and produces white orthorhombic crystals of PbCl₂ .
Key Properties of PbCl₂
-
Structure : In solid PbCl₂, each Pb²⁺ ion is coordinated by nine Cl⁻ ions in a tricapped triangular prism geometry .
-
Solubility : Poorly soluble in water ( at 20°C), but solubility increases with temperature (33.5 g/L at 100°C) .
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 501°C | |
| Density | 5.85 g/cm³ | |
| Solubility (20°C) | 10 g/L |
Precipitation from Aqueous Solutions
Adding chloride ions (e.g., HCl, NaCl) to lead(II) nitrate:
This method produces a white precipitate .
Oxidation of Lead Metal
Lead reacts with copper(II) chloride:
This reaction exploits lead’s reducing properties .
Reaction with Lead Oxides
Lead dioxide (PbO₂) reacts with hydrochloric acid:
This also releases chlorine gas .
Complexation with Chloride Ions
Excess Cl⁻ dissolves PbCl₂ by forming tetrachloroplumbate(II):
This complex is stable in concentrated HCl .
Redox Reactions
-
With Hypochlorite : PbCl₂ reacts with NaClO to form lead(IV) oxide:
-
Organometallic Synthesis : PbCl₂ is a precursor for plumbocenes:
These reactions are critical in organolead chemistry .
Lead Leaching in Water Systems
Switching to chloramine disinfection (NH₂Cl) in water treatment can increase lead solubility due to destabilization of lead dioxide scales in pipes. A study in Wayne County, NC, linked chloramine use to elevated blood lead levels (BLLs), particularly in older housing with lead plumbing .
| Factor | Impact on Lead Leaching | Source |
|---|---|---|
| Chloramine Disinfection | ↑ Dissolved Pb²⁺ due to pH changes | |
| Housing Age (Pre-1951) | ↑ BLLs (correlated with lead pipes) |
Comparative Solubility of Metal Chlorides
The low solubility of PbCl₂ compared to other chlorides is notable:
| Chloride | (20°C) |
|---|---|
| PbCl₂ | |
| AgCl | |
| CuCl | |
| Hg₂Cl₂ |
Structural and Coordination Chemistry
Comparison with Similar Compounds
Structural and Coordination Properties
- PbCl₂ vs. Other Lead Halides : PbCl₂ adopts a layered orthorhombic structure, distinct from PbF₂ (cubic) and PbBr₂ (hexagonal). The weaker lone pair effect in Pb²⁺ allows for flexible coordination, as seen in PbCl(SCN), where Pb²⁺ binds to three S, two N, and three Cl atoms . In contrast, NH₄Pb₂Br₅ and Co(NH₃)₆ exhibit similar trigonal prismatic geometries but differ in bridging ligands and intermetallic distances .
- Comparison with Other Metal Chlorides : Unlike ionic NaCl or covalent AlCl₃, PbCl₂ displays intermediate ionic-covalent bonding, influencing its lower solubility compared to MgCl₂ (54.3 g/100 mL) .
Physical and Chemical Properties
Table 1: Physical Properties of Lead Halides
| Compound | Melting Point (°C) | Solubility in Water (g/100 mL, 20°C) | Crystal System |
|---|---|---|---|
| PbF₂ | 824 | 0.064 | Cubic |
| PbCl₂ | 501 | 1.08 | Orthorhombic |
| PbBr₂ | 373 | 0.97 | Hexagonal |
| PbI₂ | 412 | 0.044 | Hexagonal |
PbCl₂’s higher melting point than PbBr₂ and PbI₂ reflects stronger ionic interactions, while its lower solubility compared to PbBr₂ stems from lattice energy differences .
Reactivity and Environmental Impact
- Thermal Decomposition : PbCl₂ decomposes at 950°C to PbCl and Cl₂, whereas PbBr₂ decomposes at lower temperatures (≈300°C), releasing toxic fumes .
- Environmental Persistence : PbCl₂ is less prone to hydrolysis compared to AlCl₃, contributing to its persistence in soil. However, it forms soluble complexes with organic matter, enhancing mobility .
- Toxicity: Lead chlorides bioaccumulate, disrupting enzymatic processes. In contrast, sodium chloride (NaCl) is non-toxic at moderate levels .
Table 2: Reactivity Comparison of Lead Compounds
| Compound | Reaction with H₂O | Reaction with NaOH | Environmental Hazard |
|---|---|---|---|
| PbCl₂ | Slight dissolution | Forms Pb(OH)₂↓ + NaCl | High (neurotoxin) |
| PbBr₂ | Faster dissolution | Forms Pb(OH)₂↓ + NaBr | High |
| NaCl | Fully soluble | No reaction | Low |
Q & A
Q. What analytical techniques are recommended for simultaneous detection of chlorine and lead in environmental samples, and how can their accuracy be validated?
To detect chlorine and lead simultaneously, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Ion Chromatography (IC) are commonly used. ICP-MS offers high sensitivity for lead detection, while IC is effective for chlorine species (e.g., chloride ions). Validation involves spiking samples with known concentrations, assessing recovery rates (>90% ideal), and cross-validating with certified reference materials. Ensure calibration curves cover the expected concentration range, and report limits of detection (LOD) and quantification (LOQ) . For reproducibility, replicate analyses (n ≥ 3) and statistical tools like relative standard deviation (RSD) should be employed .
Q. How should experimental protocols be structured to ensure reproducibility in studies on chlorine-lead interactions?
Detailed protocols must include:
- Materials : Purity grades (e.g., ACS-grade reagents), sources, and preparation methods.
- Instrumentation : Model numbers, calibration status, and operating conditions.
- Step-by-Step Procedures : Precise concentrations, reaction times, and environmental controls (e.g., pH, temperature).
- Data Reporting : Raw data tables, statistical parameters (mean ± SD), and outlier identification methods.
Supplemental materials should provide extended datasets, while main texts focus on critical steps . For known compounds, cite prior characterization methods; for novel compounds, include NMR, XRD, or elemental analysis data .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding synergistic vs. antagonistic effects of chlorine and lead in toxicity studies?
Contradictions often arise from variability in experimental conditions (e.g., pH, bioavailability). To address this:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for covariates (e.g., exposure duration, organism type).
- Sensitivity Analysis : Use software like COMSOL Multiphysics to model parameter impacts (e.g., ionic strength on lead solubility) .
- Controlled Replication : Standardize test organisms (e.g., Daphnia magna) and environmental matrices (e.g., synthetic groundwater) to isolate variables . Publish negative results to reduce publication bias.
Q. What factorial design approaches optimize experiments investigating chlorine’s role in lead remediation processes?
A 2<sup>k</sup> factorial design is effective for evaluating multiple variables (e.g., chlorine dosage, pH, contact time). Example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Cl2 (ppm) | 10 | 50 |
| pH | 5 | 9 |
| Time (hr) | 2 | 24 |
Analyze main effects and interactions using ANOVA. For non-linear responses, augment with response surface methodology (RSM). Virtual simulations can pre-screen conditions to reduce lab work .
Q. How can AI-driven models improve predictive accuracy for chlorine-lead compound stability under varying environmental conditions?
Machine learning (ML) models trained on existing thermodynamic data (e.g., Gibbs free energy, solubility constants) predict stability fields for compounds like PbCl2. Steps:
- Data Curation : Compile datasets from repositories like NIST Chemistry WebBook.
- Feature Selection : Include variables like temperature, ionic strength, and redox potential.
- Model Training : Use algorithms (e.g., Random Forest) to classify stable/unstable phases. Validate with experimental XRD or spectroscopy data . Deploy ML tools in "smart laboratories" for real-time adjustments during experiments .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing dose-response relationships in chlorine-lead co-exposure studies?
- Non-Linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC50 data.
- Multivariate Analysis : Principal Component Analysis (PCA) to identify dominant variables affecting toxicity.
- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects using EPA’s BMDS software. Report confidence intervals and goodness-of-fit metrics (e.g., AIC) .
Q. How should literature reviews be conducted to identify gaps in chlorine-lead research while ensuring source reliability?
- Search Strategy : Use Boolean operators in databases (e.g., PubMed, Web of Science): ("chlorine" AND "lead") AND ("toxicity" OR "remediation").
- Source Evaluation : Prioritize peer-reviewed journals, avoiding preprints. Use tools like Zotero for citation management.
- Gap Analysis : Map findings using SWOT tables (Strengths, Weaknesses, Opportunities, Threats) to highlight understudied areas (e.g., long-term low-dose effects) .
Data Management and Ethics
Q. What protocols ensure data integrity in large-scale studies on chlorine-lead systems?
- Encryption : Secure raw data with AES-256 encryption; restrict access via role-based controls .
- Metadata Tagging : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions, instrument settings, and analyst IDs.
- Audit Trails : Track data modifications with timestamps and user credentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
